(3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride
Description
Properties
IUPAC Name |
(4,4-difluorocyclohexyl)-[(3R)-3-methylpiperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O.ClH/c1-9-8-16(7-6-15-9)11(17)10-2-4-12(13,14)5-3-10;/h9-10,15H,2-8H2,1H3;1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJCPMLCACKFCY-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)C2CCC(CC2)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C12H20F2N2O, with a molecular weight of 246.302 g/mol. The compound features a piperazine ring substituted with a difluorocyclohexanecarbonyl group, which is critical for its biological activity.
The compound primarily acts as an inhibitor of certain nuclear receptors, particularly the retinoic acid receptor-related orphan receptor C (RORc). RORc is involved in the regulation of interleukin-17 (IL-17) production, which plays a significant role in inflammatory processes and autoimmune diseases. Inhibition of RORc by this compound can lead to decreased IL-17 levels, making it a potential candidate for treating conditions like psoriasis and rheumatoid arthritis .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant potency against RORc, with selectivity over other members of the ROR family and additional nuclear receptors. For instance, it showed a 75-fold selectivity for RORc compared to other nuclear receptors in cell assays .
In Vivo Studies
Preclinical studies have indicated that this compound can effectively inhibit IL-17 production in animal models. The pharmacokinetic properties suggest favorable absorption and distribution, making it suitable for further clinical evaluation.
Case Studies
- Psoriasis Model : In a study involving a psoriasis model, administration of this compound resulted in a marked reduction in skin lesions and inflammatory markers associated with IL-17 signaling.
- Rheumatoid Arthritis : Another study assessed the compound's effects on joint inflammation in rheumatoid arthritis models. Results indicated significant improvements in joint swelling and pain scores compared to control groups.
Data Table: Summary of Biological Activity
Comparison with Similar Compounds
Stereochemical and Pharmacokinetic Considerations
- Stereochemistry : The 3R configuration in the target compound enhances binding affinity compared to racemic mixtures or 3S isomers. For example, (R)-1-Cyclohexyl-3-methylpiperazine dihydrochloride () retains moderate activity but lacks the difluorocyclohexanecarbonyl group critical for CCR5 inhibition .
- Solubility and Stability : Hydrochloride salt forms (e.g., in ) improve aqueous solubility but may alter pharmacokinetics compared to freebase analogs.
Key Structure-Activity Relationship (SAR) Insights
- The 4,4-difluorocyclohexanecarbonyl group is indispensable for antagonistic activity, as shown by the reduced potency of Compounds 2a-f .
- Heterocyclic aryl groups (e.g., quinoline in Compound 2j) enhance interaction with hydrophobic pockets in CCR5, boosting efficacy .
- Chiral centers influence receptor binding; the 3R configuration optimizes spatial alignment with target sites .
Q & A
Basic Research Questions
Q. What are the optimal coupling reagents and reaction conditions for synthesizing (3R)-1-(4,4-Difluorocyclohexanecarbonyl)-3-methylpiperazine hydrochloride?
- Methodological Answer : The synthesis of piperazine derivatives often employs carbodiimide-based coupling reagents. For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) with 1-hydroxy-7-azabenzotriazole (HOAt) as an activator in dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at room temperature for 12–24 hours is effective. Post-reaction, purification via silica gel chromatography (e.g., ethyl acetate/hexane gradient) followed by HCl salt precipitation ensures high purity .
Q. How should researchers characterize the compound’s structural integrity and stereochemistry?
- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm the (3R)-stereochemistry and substitution patterns. For example, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis can verify enantiomeric purity. Mass spectrometry (HRMS or ESI-MS) and X-ray crystallography (if crystals are obtainable) further validate the molecular structure .
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Methodological Answer : Store the compound in a sealed, desiccated container under inert gas (e.g., argon) at −20°C to prevent hydrolysis of the cyclohexanecarbonyl group. Avoid exposure to moisture, heat (>40°C), or strong acids/bases, as these may degrade the piperazine ring or fluorine substituents .
Advanced Research Questions
Q. How can racemic mixtures be resolved during synthesis to isolate the (3R)-enantiomer?
- Methodological Answer : Use chiral auxiliaries or enzymatic resolution for enantiomeric separation. For instance, kinetic resolution with lipases (e.g., Candida antarctica Lipase B) in organic solvents can selectively hydrolyze the undesired enantiomer. Alternatively, employ diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) followed by recrystallization .
Q. What analytical methods are suitable for detecting and quantifying synthesis-related impurities?
- Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile gradient) coupled with UV detection (254 nm) can identify impurities like unreacted 4,4-difluorocyclohexanecarbonyl chloride or byproducts (e.g., 3-methylpiperazine dihydrochloride). For trace analysis, LC-MS/MS with a limit of detection (LOD) <0.1% is recommended .
Q. How to design in vitro assays to evaluate the compound’s biological activity while addressing solubility limitations?
- Methodological Answer : Solubilize the compound in DMSO (≤0.1% v/v) and dilute in assay buffer (e.g., PBS with 0.01% Tween-80). For receptor-binding studies (e.g., GPCR targets), use radioligand displacement assays (³H or ¹²⁵I-labeled ligands) or BRET/FRET-based systems to measure affinity (Kd) and efficacy (EC₅₀). Include a negative control (e.g., inactive enantiomer) to validate stereospecific effects .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer : Cross-validate results using orthogonal assays. For example, if a study reports conflicting IC₅₀ values for kinase inhibition, repeat experiments with ATP concentration titration and phospho-antibody Western blotting alongside the original luminescence assay. Assess compound stability under assay conditions (pH, temperature) to rule out degradation artifacts .
Q. What strategies mitigate batch-to-batch variability in synthetic yield?
- Methodological Answer : Standardize reaction parameters (e.g., stoichiometry, solvent purity) and implement in-line process analytical technology (PAT) . For instance, use FTIR spectroscopy to monitor carbodiimide coupling in real time. If yields fluctuate, screen alternative coupling reagents (e.g., HATU vs. EDC) or optimize workup conditions (e.g., pH adjustment during HCl salt precipitation) .
Reference Table: Key Analytical Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
